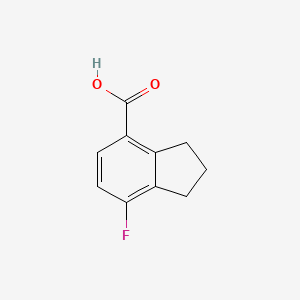
7-fluoro-2,3-dihydro-1H-indene-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-2,3-dihydro-1H-indene-4-carboxylic acid is a fluorinated derivative of indene, a bicyclic hydrocarbon. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 4th position of the indene ring system. The incorporation of fluorine into organic molecules often enhances their biological activity and stability, making fluorinated compounds valuable in various fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
The synthesis of 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the following steps:
Cyclization: The formation of the indene ring system can be accomplished through intramolecular cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the carbonation of organometallic intermediates.
Industrial production methods may involve optimized reaction conditions, including temperature control, solvent selection, and catalyst choice, to maximize yield and purity.
Análisis De Reacciones Químicas
7-Fluoro-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7-Fluoro-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its fluorinated structure.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
7-Fluoro-2,3-dihydro-1H-indene-4-carboxylic acid can be compared with other similar compounds, such as:
2,3-Dihydro-1H-indene-4-carboxylic acid: Lacks the fluorine atom, resulting in different biological activity and stability.
7-Fluoroindole-2-carboxylic acid: Contains an indole ring instead of an indene ring, leading to different chemical and biological properties.
7-Fluoro-1H-indene-4-carboxylic acid: Similar structure but lacks the dihydro modification, affecting its reactivity and applications.
The uniqueness of 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid lies in its specific fluorination pattern and the presence of both the indene ring and carboxylic acid group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9FO2 |
|---|---|
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C10H9FO2/c11-9-5-4-8(10(12)13)6-2-1-3-7(6)9/h4-5H,1-3H2,(H,12,13) |
Clave InChI |
AZKUDPSBVUSUAO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2C1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


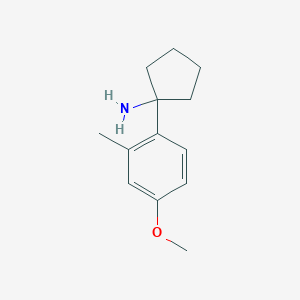
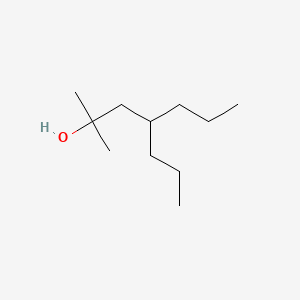
![(7-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15323583.png)
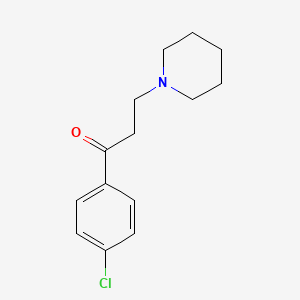
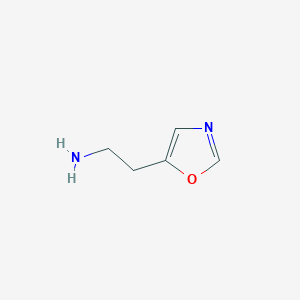
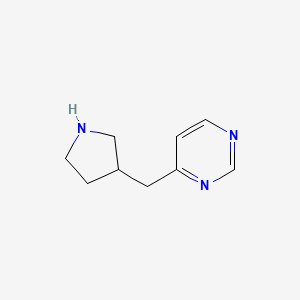
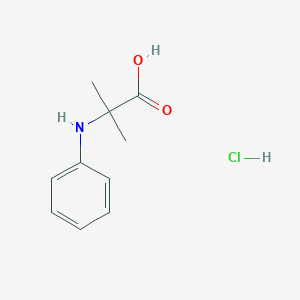

![N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride](/img/structure/B15323635.png)
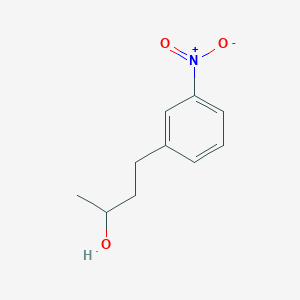
![2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15323644.png)
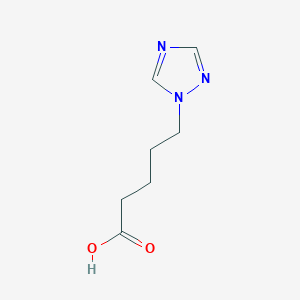
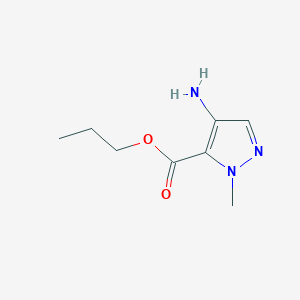
![8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B15323669.png)
